Cas no 330182-14-4 ((2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid)

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid is a pyrimidine derivative featuring a sulfanyl-acetic acid functional group, which enhances its reactivity and utility in organic synthesis. This compound is particularly valued for its role as a versatile intermediate in pharmaceutical and agrochemical applications. The presence of both amino and methyl groups on the pyrimidine ring contributes to its selective binding properties, making it useful in the development of biologically active molecules. Its structural motif is advantageous for constructing heterocyclic frameworks, enabling modifications for targeted drug design. The sulfanyl-acetic acid moiety further allows for facile derivatization, supporting diverse synthetic pathways. This compound is typically handled under controlled conditions due to its reactivity.
(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid structure
330182-14-4 structure
Product Name:(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid
CAS No:330182-14-4
MF:C7H9N3O2S
MW:199.230259656906
MDL:MFCD01558199
CID:3061386
PubChem ID:742812
Update Time:2025-06-09

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid Chemical and Physical Properties

Names and Identifiers

    • (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid
    • STK711633
    • AKOS000300522
    • 2-((2-Amino-6-methylpyrimidin-4-yl)thio)aceticacid
    • 2-[(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetic acid
    • 2-(2-amino-6-methylpyrimidin-4-yl)sulfanylacetic acid
    • EU-0038027
    • CCG-106414
    • SR-01000431722-1
    • 330182-14-4
    • 2-((2-Amino-6-methylpyrimidin-4-yl)thio)acetic acid
    • SR-01000431722
    • CS-0358294
    • [(2-amino-6-methylpyrimidin-4-yl)sulfanyl]acetic acid
    • SB56888
    • MDL: MFCD01558199
    • Inchi: 1S/C7H9N3O2S/c1-4-2-5(10-7(8)9-4)13-3-6(11)12/h2H,3H2,1H3,(H,11,12)(H2,8,9,10)
    • InChI Key: PSGIRZJDRCSTOF-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=CC(C)=NC(N)=N1

Computed Properties

  • Exact Mass: 199.04154771Da
  • Monoisotopic Mass: 199.04154771Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 114Ų

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

(2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid Pricemore >>

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Additional information on (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid

Recent Advances in the Study of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid (CAS: 330182-14-4)

The compound (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid (CAS: 330182-14-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine core and sulfanyl-acetic acid moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development.

One of the key areas of research involves the synthesis and optimization of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, making the compound more accessible for further pharmacological evaluation. The researchers employed a multi-step process involving the condensation of 2-amino-6-methylpyrimidine-4-thiol with chloroacetic acid, followed by purification techniques such as column chromatography and recrystallization.

In terms of biological activity, (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid has demonstrated notable inhibitory effects on specific enzymes involved in inflammatory pathways. A recent in vitro study highlighted its ability to selectively inhibit cyclooxygenase-2 (COX-2), with an IC50 value of 1.2 µM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Furthermore, molecular docking simulations revealed strong binding interactions with the active site of COX-2, corroborating the experimental findings.

Another significant development is the exploration of this compound's anticancer properties. Preliminary studies conducted on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), indicated dose-dependent cytotoxicity. The compound induced apoptosis via the intrinsic mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane depolarization. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, sparking interest in further preclinical investigations.

Despite these promising results, challenges remain in the development of (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid as a therapeutic agent. Pharmacokinetic studies have revealed limited oral bioavailability, prompting researchers to explore prodrug strategies and formulation enhancements. Additionally, the compound's safety profile and potential off-target effects require comprehensive evaluation in animal models before clinical translation.

In conclusion, (2-Amino-6-methyl-pyrimidin-4-ylsulfanyl)-acetic acid (CAS: 330182-14-4) represents a compelling candidate for further drug development, with demonstrated anti-inflammatory and anticancer activities. Ongoing research aims to address its pharmacokinetic limitations and optimize its therapeutic efficacy. The compound's unique chemical structure and biological properties position it as a valuable subject for future studies in chemical biology and medicinal chemistry.

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